molecular formula C5H11NO3 B12978130 (3r,5r)-Piperidine-3,4,5-triol

(3r,5r)-Piperidine-3,4,5-triol

Cat. No.: B12978130
M. Wt: 133.15 g/mol
InChI Key: RMCNETIHECSPMZ-QWWZWVQMSA-N
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Description

(3r,5r)-Piperidine-3,4,5-triol is a chiral piperidine derivative characterized by hydroxyl groups at the 3, 4, and 5 positions. This trihydroxylated scaffold is a core structure in the class of compounds known as iminosugars or azasugars, which are carbohydrate analogs where the ring oxygen is replaced by a nitrogen atom . Iminosugars are extensively investigated as potent inhibitors of glycosidases and glycosyltransferases—enzymes critical for carbohydrate processing in biological systems . As part of this important family, this compound serves as a key synthetic intermediate and pharmacophore for developing new glycosidase inhibitors. Researchers are exploring such polyhydroxylated piperidines for their potential as pharmacological chaperones for lysosomal storage disorders like Gaucher disease, where they can assist in the correct folding and trafficking of mutant enzymes . The specific stereochemistry of the (3r,5r)-isomer is crucial for its binding affinity and selectivity toward particular enzymatic targets. This compound is provided for research applications exclusively. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling and ensure all experiments comply with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(3R,5R)-piperidine-3,4,5-triol

InChI

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4-/m1/s1

InChI Key

RMCNETIHECSPMZ-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H](C([C@@H](CN1)O)O)O

Canonical SMILES

C1C(C(C(CN1)O)O)O

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3r,5r Piperidine 3,4,5 Triol Analogues

Influence of Stereochemical Configuration on Biological Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, within the piperidine-3,4,5-triol (B2651795) scaffold is a paramount determinant of its biological activity. ontosight.aicymitquimica.comevitachem.com Even subtle changes to the spatial orientation of substituents can lead to dramatic shifts in pharmacological properties.

The specific configuration of hydroxyl groups and other substituents on the piperidine (B6355638) ring dictates how the molecule interacts with its biological targets, such as enzymes. cymitquimica.comontosight.ai For instance, the precise stereochemistry is essential for the molecule to fit correctly into the active site of an enzyme, influencing its inhibitory potential. Research has demonstrated that different stereoisomers of piperidine-3,4,5-triol derivatives can exhibit widely varying levels of potency and selectivity for specific enzymes.

A notable example is seen in the inhibition of glucocerebrosidase (GCase), a lysosomal enzyme. Studies comparing diastereoisomers of 1,2-dialkylated trihydroxypiperidines revealed that the isomer with a (2R) configuration was a significantly more potent inhibitor of GCase than its (2S)-configured counterpart. nih.gov Specifically, the (2R)-configured compound displayed an IC50 value of 15.0 μM, whereas the (2S)-isomer had an IC50 of 100 μM. nih.gov This pronounced difference underscores the critical role of stereochemistry at the C-2 position for effective enzyme inhibition.

Rationalizing the Impact of Substituent Variation

Effects of N-Substituents on Inhibitory Profiles

The nitrogen atom of the piperidine ring offers a key position for chemical modification, and the nature of the N-substituent profoundly impacts the inhibitory profile of the analogues. nih.gov The introduction of various groups at this position can alter the molecule's interaction with its target enzyme, influencing both potency and selectivity.

The following table provides inhibitory concentration (IC50) data for various N-substituted piperidine analogues against yeast α-glucosidase, illustrating the impact of the N-substituent on potency.

CompoundN-SubstituentIC50 (µM)
DNJ -H0.6
Analogue 1 -Butyl1.1
Analogue 2 -Pentyl0.8
Analogue 3 -Hexyl0.7
Analogue 4 -(CH2)2OH45
Analogue 5 -(CH2)3OH12

Data sourced from studies on α-glucosidase inhibitors. tandfonline.com

Contribution of Hydroxyl Group Orientation and Number

The number and spatial orientation of the hydroxyl (-OH) groups on the piperidine ring are fundamental to the molecule's biological activity. ontosight.aiontosight.ai These groups are key to the hydrophilic nature of the compounds and their ability to form hydrogen bonds with amino acid residues in the active site of target enzymes. cymitquimica.com

The specific arrangement of these hydroxyl groups often mimics the structure of natural carbohydrate substrates, allowing these piperidine derivatives to act as competitive inhibitors of glycosidases. ontosight.ai The precise stereochemistry of the hydroxyl groups is crucial for correct binding and inhibition. ontosight.ai For example, molecular docking studies have shown that the hydroxyl groups of piperidine-based inhibitors can form critical interactions with specific residues like Asp127, Trp179, and Asn396 in the active site of GCase. acs.org Any alteration in the orientation of these hydroxyls can lead to a loss of these vital interactions and a corresponding decrease in inhibitory potency.

Role of Branched Alkyl/Hydroxylated Chains

The introduction of branched alkyl or hydroxylated chains to the piperidine core adds another layer of complexity and potential for modulating biological activity. ontosight.aicymitquimica.comevitachem.com These substituents can influence the molecule's solubility, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

For instance, the presence of a hydroxymethyl group at the C-2 position is a common feature in many biologically active piperidine-3,4,5-triol analogues. ontosight.aicymitquimica.com This group can participate in hydrogen bonding within the enzyme's active site, contributing to binding affinity.

Research into GCase inhibitors has demonstrated the impact of adding a second alkyl chain to the piperidine scaffold. A dialkylated piperidine was found to be twice as active as its monoalkylated counterpart. nih.gov This suggests that the second alkyl chain establishes beneficial interactions within the enzyme's active site, but only when the stereochemistry at the C-2 position is correct. nih.gov The synthesis of various branched iminosugars, such as (3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, has been pursued to explore their potential as glycosidase inhibitors. ox.ac.uk

The table below presents IC50 values for mono- and di-alkylated piperidine analogues against human lysosomal GCase, highlighting the effect of branched chains.

CompoundC-2 SubstituentN-SubstituentGCase IC50 (µM)
Analogue 11 -H-Octyl>250
Analogue 12 -Octyl (S-config)-H29.3
Analogue 14 -Octyl (S-config)-Octyl100
Analogue 15 -Octyl (R-config)-Octyl15.0

Data sourced from studies on GCase inhibitors. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are powerful tools for understanding the SAR of (3R,5R)-piperidine-3,4,5-triol analogues at the molecular level. evitachem.com These methods provide insights into how these inhibitors interact with their target enzymes, guiding the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes of piperidine-based inhibitors within the active sites of enzymes. evitachem.com Docking studies can predict the preferred orientation of an inhibitor when bound to its target, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. acs.org

For example, docking studies of C,N-dialkyl trihydroxypiperidines with GCase have revealed that the conformation of the piperidine ring and the orientation of its substituents are crucial for effective binding. acs.org In one study, the best-scoring pose for an inhibitor showed a ¹C₄ conformation of the piperidine ring. acs.org The simulations also indicated that while the N-linked aliphatic chain engaged in hydrophobic interactions with residues like Phe128, Trp179, and Tyr313, another aliphatic chain was exposed to the solvent. acs.orgunizar.es

MD simulations can further refine these binding poses and provide information on the dynamic stability of the enzyme-inhibitor complex over time. These computational approaches, often complemented by experimental techniques like X-ray crystallography, are invaluable for rationalizing observed SAR data and for the in-silico screening of new potential inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis represents a computational and mathematical approach to establish a correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in understanding the specific physicochemical properties that govern their inhibitory potency against target enzymes like glycosidases. These models translate structural features into numerical descriptors, which are then used to build predictive equations for biological activity.

Research in this area has focused on developing linear and non-linear QSAR models for various piperidine derivatives and other glycosidase inhibitors. For instance, a linear QSAR model developed for a series of α-glucosidase inhibitors showed a strong correlation between the compounds' structure and their inhibitory activity. researchgate.netnih.gov The statistical significance of this model was high, with a correlation coefficient (r²) of 0.88 and a cross-validated correlation coefficient (q²) of 0.71, indicating good predictive ability. researchgate.netnih.gov Such models are crucial for predicting the inhibitory potential of newly designed compounds in silico before undertaking their synthesis. nih.gov

The key molecular descriptors frequently identified in QSAR studies on piperidone derivatives and related glycosidase inhibitors highlight the importance of several factors:

Electronic Properties: The distribution of charges and the ability to form hydrogen bonds are critical. The presence of hydrogen bond donors and acceptors, as well as the polar surface area of the molecule, are often found to be significant contributors to the inhibitory activity. researchgate.net For example, the interaction of the piperidine nitrogen and hydroxyl groups with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in the enzyme's active site is a recurring theme. researchgate.netnih.gov

Topological and Geometrical Indices: Descriptors related to the molecule's shape, size, and density are also vital. Studies on 3,5-bis(arylidene)-4-piperidone derivatives have revealed that molecular density and various topological indices are important factors in determining their biological effects. brieflands.comnih.gov

Hydrophobicity: While the core piperidine-triol is hydrophilic, modifications with hydrophobic substituents can significantly influence activity. A balanced combination of hydrophobic and hydrophilic properties on the van der Waals surface area is often necessary for optimal interaction with the enzyme. researchgate.net

A QSAR analysis performed on isosteviol (B191626) derivatives, another class of α-glucosidase inhibitors, further reinforces these findings, showing that a combination of polarizability and the presence of hydrogen bond donor/acceptor groups are key for inhibitory action. researchgate.net These computational analyses provide a robust framework for the rational design of more effective this compound analogues.

Table 1: Statistical Validation of a Sample QSAR Model for α-Glucosidase Inhibitors This table presents data synthesized from findings on QSAR models for glycosidase inhibitors, illustrating typical validation parameters.

ParameterValueSignificance
r² (Correlation Coefficient)0.88Indicates a strong correlation between predicted and observed activity for the training set. researchgate.netnih.gov
RMSE (Root Mean Square Error) - Training Set0.23Represents the standard deviation of the residuals (prediction errors). researchgate.netnih.gov
q² (Cross-validated r²)0.71Measures the predictive ability of the model (a value > 0.5 is considered good). researchgate.netnih.gov
RMSE (Root Mean Square Error) - Validation Set0.31Represents the standard deviation of the residuals for the validation set. researchgate.netnih.gov
r² (Test Set Prediction)0.62Indicates the model's ability to predict the activity of an external set of compounds. nih.gov

De Novo Design Principles for Enhanced Affinity and Specificity

De novo design is a computational strategy aimed at creating entirely new molecules with desired functionalities from scratch, rather than modifying existing ones. mdpi.com For analogues of this compound, the goal of de novo design is to generate novel molecular structures that exhibit superior affinity and specificity for a target glycosidase. This approach leverages our understanding of the enzyme's three-dimensional structure and the principles of molecular recognition. researchgate.net

The process typically begins with the crystal structure of the target enzyme, often in complex with a known inhibitor like isofagomine. scispace.com This provides a detailed map of the active site, including key amino acid residues and potential binding pockets. nih.gov The core design principles involve:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the central piperidine ring or its substituents with different chemical groups that preserve the essential geometric and electronic features required for binding. For instance, the piperidine ring can be replaced with other cyclic systems, or hydroxyl groups can be substituted with bioisosteres like fluorine to modulate binding interactions, although this particular substitution has been shown to reduce activity in some cases. mdpi.com

Fragment-Based Growth: This principle involves identifying small molecular fragments that can bind to specific sub-pockets within the enzyme's active site. Computational algorithms then link these fragments together or "grow" them from an initial anchor fragment (like the piperidine-triol core) to create a larger, more potent molecule. This strategy was effectively used to combine the isofagomine scaffold with hydrophobic alkyl adamantyl amides, which bind to a nearby hydrophobic pocket, resulting in novel molecules with significantly enhanced ability to increase glucocerebrosidase activity. scispace.comnih.gov

Mechanism-Based Design: A sophisticated approach involves designing inhibitors that exploit the enzyme's catalytic mechanism. For glycosidases, this often involves creating transition-state analogues. By mimicking the geometry and charge distribution of the transition state, these inhibitors can bind with extremely high affinity. De novo design can also be used to engineer the enzyme itself; for example, by making minimal mutations to the active site, a β-glycosidase was successfully converted into an exo-β-N-acetylglucosaminidase, demonstrating that specificities can be exchanged between distant protein structures. oup.com

AI and Machine Learning: Modern de novo design is increasingly driven by artificial intelligence. mdpi.com Generative models can learn the underlying chemical patterns from large databases of known active molecules and then propose novel structures that are likely to be active. These AI-driven methods can explore a vast chemical space to identify diverse and non-obvious candidates that might be missed by traditional approaches. mdpi.comfrontiersin.org

The ultimate aim of these design principles is to create next-generation inhibitors with optimized pharmacodynamic profiles. By computationally pre-screening for affinity and specificity, de novo design significantly increases the efficiency of the drug discovery process, raising the hit rate of predicted ligands compared to random screening. ethz.ch

Advanced Research Directions and Future Perspectives in Polyhydroxylated Piperidine Chemistry

Development of Next-Generation Synthetic Strategies for Complex Polyhydroxylated Piperidines

The therapeutic potential of polyhydroxylated piperidines is intrinsically linked to the ability to synthesize them efficiently and with high stereochemical control. Traditional synthetic routes, often originating from the chiral pool of carbohydrates, are being supplemented and, in some cases, replaced by more innovative and flexible strategies. researchgate.net

A significant leap forward involves the combination of biocatalysis with modern synthetic methods. acs.orgnews-medical.net Chemoenzymatic approaches are gaining traction as they offer high selectivity under mild conditions. For instance, the use of amine oxidases and ene-imine reductases in one-pot cascades allows for the asymmetric dearomatization of activated pyridines, yielding stereochemically defined piperidines. whiterose.ac.uk This method circumvents many steps required in traditional syntheses and provides access to a diverse range of substituted piperidines. acs.orgnews-medical.net Another promising chemoenzymatic strategy employs aldolases, such as D-fructose-6-phosphate aldolase (B8822740), to catalyze key bond-forming reactions in the synthesis of iminosugars like 1-deoxynojirimycin (B1663644) and its derivatives. ub.edu

Furthermore, novel chemical methodologies are being developed to streamline the synthesis of these complex scaffolds. A recently reported two-step strategy leverages enzymatic oxidation to install a "handle" on the piperidine (B6355638) ring, followed by radical cross-coupling to introduce various substituents. acs.orgnews-medical.net This approach significantly shortens synthetic sequences that traditionally required 7 to 17 steps down to a mere 2 to 5, enhancing efficiency and reducing costs. news-medical.net One-pot tandem reactions, such as the Strecker reaction followed by iminocyclization, provide direct access to trihydroxypiperidine precursors from protected pentoses. researchgate.net Similarly, the reduction of sugar-derived lactams to generate cyclic imines, which then undergo multicomponent reactions like the Joullié–Ugi reaction, presents a powerful pathway to polyhydroxylated piperidine peptidomimetics. acs.org These advancements are crucial for building libraries of complex iminosugars for biological screening and developing structure-activity relationships (SAR). beilstein-journals.orgnih.gov

Designing Highly Selective and Potent Glycosidase Inhibitors

A primary goal in the development of iminosugar-based therapeutics is achieving high potency and selectivity for a specific target glycosidase. nih.govacs.org Given that iminosugars like (3R,5R)-Piperidine-3,4,5-triol often inhibit multiple glycosidases, fine-tuning their structure is essential to minimize off-target effects. nih.govmdpi.com

Structure-activity relationship (SAR) studies are fundamental to this endeavor. nih.gov Research has shown that even subtle changes to the piperidine core, such as the configuration of hydroxyl groups or the addition of various N-substituents, can dramatically alter inhibitory activity and selectivity. mdpi.comacs.org For example, the synthesis and evaluation of a series of dihydrofuro[3,2-b]piperidine derivatives revealed that specific N-substituted benzyl (B1604629) groups, particularly those with chloro- and hydroxyl-moieties, conferred potent and selective α-glucosidase inhibition. mdpi.com One L-arabino-configured derivative, compound 32 , exhibited an IC50 value of 0.07 μM, making it 30 times more potent than the commercial drug acarbose. mdpi.com

A key strategy for enhancing selectivity is to exploit structural differences in the active sites of related enzymes. mdpi.com For instance, a design strategy focusing on an alkyl chain storage pocket in lysosomal acid α-glucosidase (GAA) led to the development of α-1-C-heptyl-1,4-dideoxy-1,4-imino-l-arabinitol (LAB), a potent and highly selective GAA inhibitor. mdpi.com Molecular modeling suggested that while the iminosugar core binds to the catalytic site, the extended alkyl chain occupies a unique hydrophobic pocket not present in other glucosidases like the ER α-glucosidase II, thus conferring selectivity. mdpi.com This highlights the importance of targeting regions outside the highly conserved catalytic center. Increasing the lipophilicity through N-alkylation has also been shown to enhance activity in some cases. researchgate.net

Compound/DerivativeTarget EnzymeIC50 (μM)Key Structural Feature
Compound 32 α-glucosidase0.07L-arabino configuration with N-substituted 2,6-dichloro-4-hydroxylbenzyl group. mdpi.com
Compound 28 α-glucosidase0.5N-substituted 3-chloro-4-hydroxylbenzyl group. mdpi.com
α-1-C-heptyl-LAB Lysosomal GAA0.44α-1-C-heptyl chain. mdpi.com
LAB Lysosomal GAA0.52Parent pyrrolidine (B122466) iminosugar. mdpi.com
Acarbose (Control) α-glucosidase2.0---
(3S,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol α-D-glucosidase93Branched iminosugar. researchgate.net

This table presents a selection of piperidine derivatives and their inhibitory concentrations to illustrate structure-activity relationships.

Exploring Multivalent Iminosugar Architectures

The concept of multivalency, where multiple copies of a ligand are displayed on a central scaffold, is a powerful strategy to enhance binding affinity and, potentially, selectivity. mdpi.com While extensively studied for carbohydrate-lectin interactions, its application to glycosidase inhibition is a more recent and rapidly emerging field. beilstein-journals.orgrsc.org Early examples often yielded disappointing results, but subsequent work has demonstrated significant affinity enhancements. beilstein-journals.org

Researchers are now synthesizing complex multivalent structures, such as dendrimers and glycoclusters, decorated with polyhydroxylated piperidines and other iminosugars. rsc.orgnih.gov A common and effective method for creating these architectures is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". mdpi.com This reaction allows for the efficient conjugation of an azido-functionalized iminosugar, such as a trihydroxypiperidine derivative, to a scaffold bearing multiple terminal alkyne groups. beilstein-journals.orgnih.gov Using this approach, tetravalent and nonavalent dendrimers based on a trihydroxypiperidine α-fucosidase inhibitor have been successfully synthesized and evaluated. beilstein-journals.orgnih.gov

ArchitectureValencyIminosugar UnitTarget EnzymeEnhancement (rp/n)*
Dendrimer4Trihydroxypiperidineα-FucosidaseNot specified
Dendrimer9Trihydroxypiperidineα-FucosidaseNot specified
Dendrimer9DABJack Bean α-Mannosidase1520
Dendrimer9DABGALNSSignificant inhibition

*rp/n = relative potency per inhibitory unit, a measure of the multivalent effect. mdpi.com

Integration of Omics Technologies in Glycobiology Research Using Iminosugars

The complexity of biological systems necessitates a holistic approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing glycobiology research, and iminosugars like this compound are valuable tools in this new paradigm. nih.govbeilstein-journals.org This systems glycobiology approach aims to understand the intricate networks that regulate glycan biosynthesis and function. nih.govportlandpress.com

Activity-Based Protein Profiling (ABPP) is a powerful proteomic technique that utilizes chemical probes to assess the activity of entire enzyme families in complex biological samples. oup.comuni-graz.at Iminosugars can be converted into activity-based probes (ABPs) by incorporating a reactive group that forms a covalent bond with the active site of the target enzyme, along with a reporter tag (e.g., a fluorophore or biotin). researchgate.net These probes allow for the selective detection and identification of active glycosidases in cell lysates or even living organisms. oup.com Furthermore, competitive ABPP, where a library of unlabeled inhibitors competes with a broad-spectrum ABP for binding, is a high-throughput method for discovering new, potent, and selective glycosidase inhibitors. nih.govacs.org A fluorescence polarization-based ABPP (FluoPol-ABPP) assay, for example, was used to screen a library of over 350 iminosugars to identify selective inhibitors of the human nonlysosomal glucosylceramidase (GBA2). nih.govacs.org

Metabolomics and glycoproteomics are also being transformed by the use of iminosugars. By inhibiting specific glycosidases, these compounds can induce changes in the cellular metabolome and glycoproteome, providing insights into enzyme function and metabolic pathways. researchgate.net For instance, treating cells with a specific inhibitor and subsequently analyzing changes in glycan structures or metabolite levels can help elucidate the substrates of a particular enzyme and the downstream consequences of its inhibition. researchgate.netannualreviews.org This integrated, multiomics approach, powered by chemical tools like polyhydroxylated piperidines, is essential for unraveling the full complexity of the "glycome" and its role in human health and disease, paving the way for personalized glycomedicine. nih.gov

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